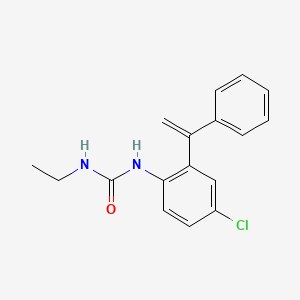
Olefin impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Olefin impurities are unwanted by-products found in olefin production processes. Olefins, also known as alkenes, are hydrocarbons containing at least one carbon-carbon double bond. These impurities can affect the quality and performance of the final olefin products, making their removal crucial in industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Olefin impurities can be introduced during the synthesis of olefins through various methods, such as the oligomerization of ethylene, the Fischer-Tropsch process, and the catalytic cracking of hydrocarbons. These processes often involve high temperatures and pressures, as well as the use of catalysts to facilitate the reactions.
Industrial Production Methods: In industrial settings, olefin impurities are typically removed through processes such as distillation, adsorption, and catalytic purification. For example, the Shell Higher Olefin Process (SHOP) is a widely used method for producing linear olefins, but it can also generate impurities that need to be removed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Olefin impurities can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to transform the impurities into more desirable products or to remove them from the olefin stream.
Common Reagents and Conditions: Common reagents used in the reactions of olefin impurities include sulfur trioxide, chlorosulfonic acid, and hydrogen peroxide. These reagents can facilitate the conversion of olefin impurities into more stable and less reactive compounds .
Major Products Formed: The major products formed from the reactions of olefin impurities depend on the specific reaction conditions and reagents used. For example, the sulfonation of olefin impurities can produce alpha olefin sulfonates, which are used as surfactants in various applications .
Applications De Recherche Scientifique
Olefin impurities have several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, they are studied to understand their effects on catalytic processes and to develop more efficient methods for their removal. In biology and medicine, olefin impurities can be used as model compounds to study the effects of hydrocarbons on biological systems. In industry, the removal of olefin impurities is essential for producing high-quality olefin products used in the manufacture of plastics, lubricants, and other materials .
Mécanisme D'action
The mechanism by which olefin impurities exert their effects depends on their specific chemical structure and the conditions under which they are presentFor example, in the methanol-to-olefins process, impurities can initiate the olefin cycle through various pathways, such as CO-mediated direct carbon-carbon bond formation .
Comparaison Avec Des Composés Similaires
Olefin impurities can be compared to other similar compounds, such as linear alpha olefins and poly alpha olefins. While these compounds share some similarities in their chemical structure and reactivity, olefin impurities are typically less desirable due to their negative impact on the quality and performance of the final products. Linear alpha olefins, for example, are used to produce high-quality surfactants and lubricants, whereas olefin impurities need to be removed to ensure the purity of these products .
Propriétés
Formule moléculaire |
C17H17ClN2O |
|---|---|
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
1-[4-chloro-2-(1-phenylethenyl)phenyl]-3-ethylurea |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-17(21)20-16-10-9-14(18)11-15(16)12(2)13-7-5-4-6-8-13/h4-11H,2-3H2,1H3,(H2,19,20,21) |
Clé InChI |
FWORZRZZFMPJMV-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=C(C=C(C=C1)Cl)C(=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
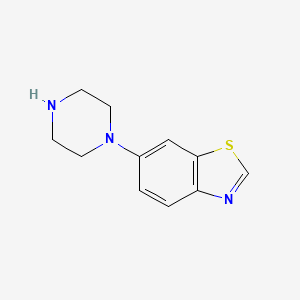

![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)


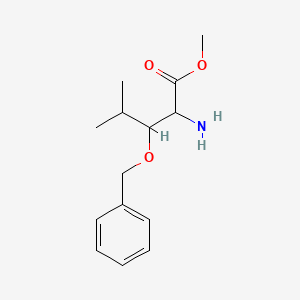

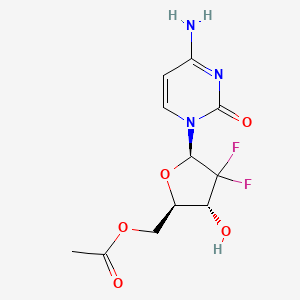
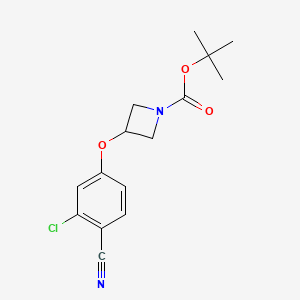
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
